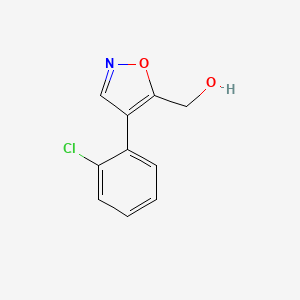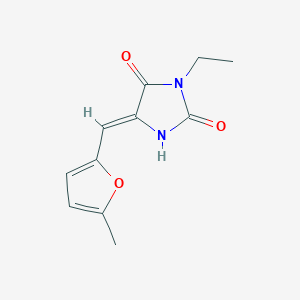![molecular formula C15H14O3S B12871030 1-{5-[3-(1,3-Dioxolan-2-yl)phenyl]-2-thienyl}ethanone](/img/structure/B12871030.png)
1-{5-[3-(1,3-Dioxolan-2-yl)phenyl]-2-thienyl}ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-{5-[3-(1,3-Dioxolan-2-yl)phenyl]-2-thienyl}ethanone is an organic compound that features a unique structure combining a dioxolane ring, a phenyl group, and a thienyl group
Vorbereitungsmethoden
The synthesis of 1-{5-[3-(1,3-Dioxolan-2-yl)phenyl]-2-thienyl}ethanone typically involves the reaction of 3-(1,3-dioxolan-2-yl)benzaldehyde with 2-thiophenecarboxylic acid under acidic conditions. The reaction proceeds through a condensation mechanism, forming the desired product. Industrial production methods may involve the use of catalysts to enhance the reaction rate and yield.
Analyse Chemischer Reaktionen
1-{5-[3-(1,3-Dioxolan-2-yl)phenyl]-2-thienyl}ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the compound into alcohols or alkanes.
Hydrolysis: The dioxolane ring can be hydrolyzed under acidic or basic conditions to yield the corresponding diol and aldehyde.
Common reagents and conditions used in these reactions include acidic or basic catalysts, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
1-{5-[3-(1,3-Dioxolan-2-yl)phenyl]-2-thienyl}ethanone has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it a potential candidate for drug development and biochemical studies.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as an anti-inflammatory or anticancer agent.
Industry: The compound’s stability and reactivity make it useful in the production of polymers, coatings, and other materials.
Wirkmechanismus
The mechanism of action of 1-{5-[3-(1,3-Dioxolan-2-yl)phenyl]-2-thienyl}ethanone involves its interaction with specific molecular targets and pathways. The dioxolane ring and phenyl group can engage in hydrogen bonding and π-π interactions with proteins and enzymes, modulating their activity. The thienyl group may also participate in electron transfer reactions, influencing cellular processes.
Vergleich Mit ähnlichen Verbindungen
1-{5-[3-(1,3-Dioxolan-2-yl)phenyl]-2-thienyl}ethanone can be compared with similar compounds such as:
3-(1,3-Dioxolan-2-yl)phenylboronic acid pinacol ester: This compound shares the dioxolane and phenyl groups but differs in its boronic acid functionality, which imparts different reactivity and applications.
1,2-Bis(4-(1,3-dioxolan-2-yl)phenyl)diazene oxide: This compound features two dioxolane-phenyl groups connected by a diazene linkage, offering distinct properties and uses.
2-Thiophenecarbonitrile, 5-(1,3-dioxolan-2-yl): This compound has a similar thienyl and dioxolane structure but includes a nitrile group, affecting its chemical behavior and applications.
The uniqueness of this compound lies in its combination of functional groups, which provide a versatile platform for various chemical transformations and applications.
Eigenschaften
Molekularformel |
C15H14O3S |
|---|---|
Molekulargewicht |
274.3 g/mol |
IUPAC-Name |
1-[5-[3-(1,3-dioxolan-2-yl)phenyl]thiophen-2-yl]ethanone |
InChI |
InChI=1S/C15H14O3S/c1-10(16)13-5-6-14(19-13)11-3-2-4-12(9-11)15-17-7-8-18-15/h2-6,9,15H,7-8H2,1H3 |
InChI-Schlüssel |
QZQWJGSGJZPFAD-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)C1=CC=C(S1)C2=CC(=CC=C2)C3OCCO3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


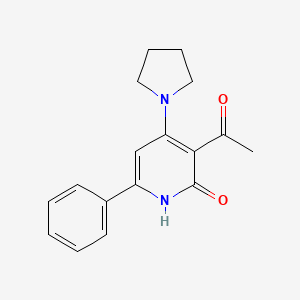
![2-Chloro-5-phenyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B12870956.png)
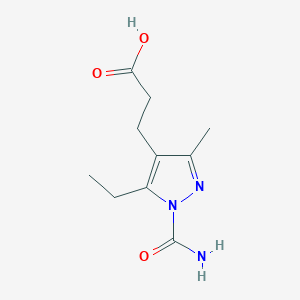
![2-(2-Acetylbenzo[d]oxazol-7-yl)-2-hydroxyacetic acid](/img/structure/B12870970.png)
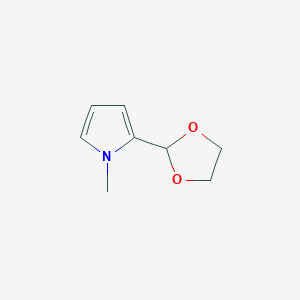
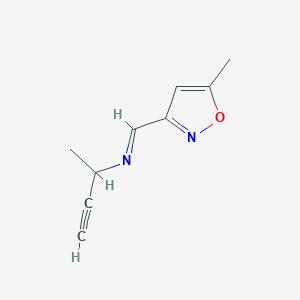
![5-Bromo-6-chlorobenzo[b]thiophene-2-carboxylic acid](/img/structure/B12870987.png)
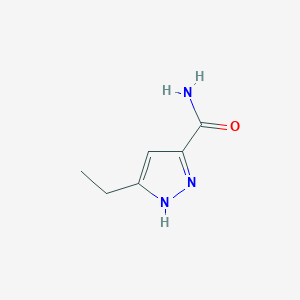
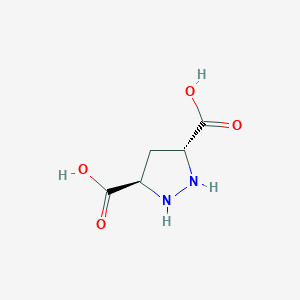
![3-(2-Chlorobenzo[d]oxazol-4-yl)acrylic acid](/img/structure/B12871001.png)
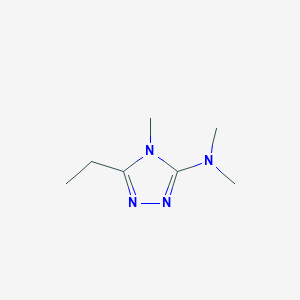
![(S)-1-(Benzo[d]thiazol-2-yl)pyrrolidine-2-carboxamide](/img/structure/B12871010.png)
